molecular formula C27H31N7O2 B15140261 N-Desmethyl dosimertinib-d5

N-Desmethyl dosimertinib-d5

Cat. No.: B15140261
M. Wt: 490.6 g/mol
InChI Key: BMZMREXCOUAUJO-PCZBYHPYSA-N
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Description

N-Desmethyl dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the selective deuteration of specific hydrogen atoms in the parent compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl dosimertinib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

N-Desmethyl dosimertinib-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of dosimertinib.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of EGFR inhibition on cell signaling pathways.

    Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of dosimertinib in treating non-small-cell lung cancer.

    Industry: Applied in the development of new EGFR inhibitors and other targeted therapies

Mechanism of Action

N-Desmethyl dosimertinib-d5 exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR). This inhibition disrupts the EGFR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. The molecular targets include the ATP-binding site of the EGFR, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of N-Desmethyl dosimertinib-d5

This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic properties by reducing metabolic degradation. This results in a longer half-life and improved efficacy compared to non-deuterated analogs. Additionally, its selective inhibition of EGFR makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C27H31N7O2

Molecular Weight

490.6 g/mol

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3

InChI Key

BMZMREXCOUAUJO-PCZBYHPYSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC

Origin of Product

United States

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